REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:15][CH3:16])[CH2:9][C:10]([O:12]CC)=[O:11])=[CH:4][CH:3]=1.[OH-].[K+]>ClCCl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH2:15][CH3:16])[CH2:9][C:10]([OH:12])=[O:11])=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
ethyl 3-(4-fluorophenyl)valerate
|
Quantity
|
38.95 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CC(=O)OCC)CC
|
Name
|
|
Quantity
|
18.05 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with deionized water (50 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by spin evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(CC(=O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.47 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |